1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the nitro group and the carboxylic acid group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxyquinoline-3-carboxylic acid ethyl ester. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting nitro compound is then reduced to the corresponding amine, followed by oxidation to form the desired 4-oxo-1,4-dihydroquinoline structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The amine group formed from the reduction of the nitro group can be oxidized back to the nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alcohols and acid catalysts (e.g., sulfuric acid).
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Reduction: Formation of 1-ethyl-6-amino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
Substitution: Formation of esters of this compound.
Oxidation: Reformation of the nitro group from the amine.
Scientific Research Applications
1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmaceutical compounds with potential antibacterial and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase enzymes. These enzymes play crucial roles in DNA replication and transcription. By inhibiting these enzymes, the compound can disrupt the replication process, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline derivative with similar antibacterial properties.
Nalidixic Acid: Another quinoline-based compound used as an antibacterial agent.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Uniqueness
1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and carboxylic acid group allow for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
1-ethyl-6-nitro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-13-6-9(12(16)17)11(15)8-5-7(14(18)19)3-4-10(8)13/h3-6H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPOPOLESXYPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.